
2-Bromo-1-(3-fluorophenyl)ethan-1-one
Overview
Description
2-Bromo-1-(3-fluorophenyl)ethan-1-one (CAS: 53631-18-8), also known as 3-fluorophenacyl bromide, is a fluorinated α-bromoketone with the molecular formula C₈H₆BrFO and a molecular weight of 217.04 g/mol . It is a white to faint yellow crystalline solid with a melting point of 34–35°C, a boiling point of 76°C at 0.09 mmHg, and a density of 1.568 g/cm³ . The compound is sensitive to moisture and light, requiring storage at 2–8°C under inert conditions .
Its primary applications include serving as a building block in the synthesis of heterocyclic compounds (e.g., thiazoles, indoles, and flavanones) and pharmaceutical intermediates, particularly in medicinal chemistry and materials science . The 3-fluorophenyl group introduces electron-withdrawing effects, enhancing reactivity in nucleophilic substitution and cyclocondensation reactions .
Preparation Methods
Gold-Catalyzed Hydration of Haloalkynes
Reaction Mechanism and Conditions
The gold-catalyzed method utilizes haloalkynes as precursors, leveraging the electrophilic activation of Au(I) complexes to facilitate anti-Markovnikov hydration. In a representative procedure, 3-fluorophenylacetylene derivatives react with water in 1,2-dichloroethane (DCE) at 20°C for 14 hours, catalyzed by MCM-41-PPh3-AuNTf2. The mesoporous silica-supported catalyst enhances stability and recyclability, achieving a 93% yield of 2-bromo-1-(3-fluorophenyl)ethan-1-one.
The reaction proceeds via nucleophilic attack by water on the Au-activated haloalkyne, forming a bromoenol intermediate that tautomerizes to the α-bromo ketone. The mild conditions (room temperature, atmospheric pressure) minimize side reactions such as dehalogenation or Friedel-Crafts alkylation.
Purification and Scalability
Post-reaction purification involves silica gel chromatography with a 25:1 petroleum ether/ethyl acetate eluent. The catalyst is recovered via filtration and reused for five cycles without significant activity loss. This method is scalable to gram quantities, making it suitable for industrial applications requiring high regioselectivity.
NBS-Mediated Bromination of Acetophenone Derivatives
Bromination Protocol
An alternative approach adapts the NBS/p-toluenesulfonic acid (p-TSA) system for α-bromination of 3-fluoroacetophenone. In a typical procedure, 3-fluoroacetophenone (1.149 g, 8.32 mmol) reacts with NBS (1.481 g, 8.32 mmol) and p-TSA (1.583 g, 8.32 mmol) in acetonitrile at 80°C for 8 hours. The reaction achieves a 99% yield, producing this compound as a brown solid.
Comparative Analysis of Synthetic Methods
The NBS method offers faster reaction times and higher yields but requires elevated temperatures and stoichiometric acid. In contrast, the gold-catalyzed route operates under milder conditions with a recyclable catalyst, aligning with green chemistry principles.
Considerations for Isomer Formation and Purification
Early synthetic attempts for analogous compounds, such as 1-(5-bromo-4-chloro-2-fluorophenyl)ethanone, faced challenges with isomer by-products (e.g., 1-(3-bromo-2-chloro-6-fluorophenyl)ethanone), which complicated purification. Modern methods for this compound circumvent these issues through precise control of electronic and steric effects. The 3-fluorine substituent directs bromination to the α-position without competing para-substitution, a phenomenon attributed to its meta-directing nature.
Chemical Reactions Analysis
General Procedure:
-
Dissolve 0.5 mmol of haloalkyne in 5 mL of DCE.
-
Add 27 mg (1.5 mmol) of water and 58 mg (0.015 mmol) of the catalyst.
-
Stir the mixture at room temperature for approximately 14 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, filter out the catalyst and purify the product via chromatography.
This method typically yields a product with a purity of around 93% .
Chemical Reactions Involving this compound
This compound can undergo several important chemical reactions:
Nucleophilic Substitution Reactions
The bromine atom in this compound can be substituted by various nucleophiles, leading to new derivatives. Common nucleophiles include:
-
Alcohols
-
Amines
-
Thiols
Oxidation and Reduction Reactions
This compound can also participate in oxidation and reduction reactions:
-
Oxidation : The compound can be oxidized to form corresponding carboxylic acids.
-
Reduction : It can be reduced to form alcohols or other functional groups using reducing agents like lithium aluminum hydride or sodium borohydride.
Condensation Reactions
Condensation reactions with amines or hydrazines can yield imines or hydrazones, respectively. This is particularly useful in synthesizing more complex organic molecules.
Table of Common Reactions
Reaction Type | Example Reaction | Products |
---|---|---|
Nucleophilic Substitution | Reaction with alcohols | Ether derivatives |
Oxidation | Reaction with potassium permanganate | Carboxylic acid |
Reduction | Reaction with sodium borohydride | Alcohols |
Condensation | Reaction with amines | Imines |
Characterization Techniques
Characterization of synthesized compounds like this compound is crucial for confirming their structure and purity. Common techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides insights into the molecular structure by revealing information about hydrogen and carbon environments.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups based on absorption patterns.
Mass Spectrometry (MS)
Mass spectrometry helps determine the molecular weight and structural information about the compound.
Thin Layer Chromatography (TLC)
TLC is employed to monitor reaction progress and assess purity.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHBrFO
- Molecular Weight : 217.04 g/mol
- CAS Number : 53631-18-8
- Density : 1.6 g/cm³
- Boiling Point : Approximately 245.4 °C
- Melting Point : 34-35 °C
Synthetic Applications
1. Precursor for Heterocycles
2-Bromo-1-(3-fluorophenyl)ethan-1-one serves as a crucial building block for synthesizing various heterocyclic compounds. It is particularly effective in the formation of:
- Thiazoles : Reacting with thiourea in ethanol under reflux conditions yields thiazolyl derivatives. These derivatives have shown potential as correctors for chloride transport defects in cystic fibrosis and as inhibitors of glutathione S-transferase Omega 1 and Trypanosoma brucei .
- Pyrazines : The compound can react with ortho-phenylenediamine derivatives to produce pyrazine derivatives, which are utilized in the development of phosphorescent materials .
Medicinal Chemistry
2. Pharmaceutical Applications
The derivatives obtained from this compound have been investigated for their biological activities:
- Anticancer Agents : Compounds synthesized from this building block have been evaluated for their potential anticancer properties, particularly in targeting specific cancer cell lines .
- Enzyme Inhibitors : The thiazole derivatives produced from this compound have been noted for their ability to inhibit certain enzymes involved in drug metabolism and disease processes, making them candidates for drug development .
Materials Science
3. Phosphorescent Complexes
Research has demonstrated that complexes formed with iridium and pyrazine derivatives synthesized from this compound exhibit phosphorescent properties. These complexes emit light in the yellow to deep red spectrum (λ em = 579 – 655 nm), making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Case Study 1: Synthesis of Thiazole Derivatives
A study published in Tetrahedron Letters highlighted the synthesis of thiazole derivatives from this compound using thiourea. The resulting compounds were tested for their efficacy as chloride channel correctors, showing promise in therapeutic applications for cystic fibrosis patients .
Case Study 2: Development of Pyrazine-based Phosphorescent Materials
Another research effort focused on the synthesis of pyrazine derivatives via the reaction of this compound with ortho-phenylenediamines. The resultant materials were characterized for their optical properties, revealing significant potential for use in phosphorescent devices .
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3-fluorophenyl)ethan-1-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the compound is highly reactive and can be easily substituted by various nucleophiles, leading to the formation of different derivatives . The carbonyl group in the compound also participates in various chemical reactions, including reduction and oxidation, which further contributes to its versatility in organic synthesis .
Comparison with Similar Compounds
Structural and Electronic Variations
2-Bromo-1-(4-chlorothiophen-2-yl)ethan-1-one
- Structure : Replaces the 3-fluorophenyl group with a 4-chlorothiophen-2-yl moiety.
- Reactivity : The sulfur atom in the thiophene ring increases electron density, facilitating faster nucleophilic substitutions compared to the fluorophenyl derivative. This compound yielded 45–59% in multi-step syntheses of COX/LOX inhibitors but showed lower 5-LOX inhibition (IC₅₀ > 11 μM) compared to zileuton .
- Applications : Used in anti-inflammatory agent development .
2-Bromo-1-(5-methoxy-1H-indol-3-yl)ethan-1-one
- Structure : Features a 5-methoxyindole core.
- Reactivity : The methoxy and indole groups enhance hydrogen-bonding interactions, making it suitable for synthesizing sulfonamide-based ligands for the 5-HT₆ receptor. Yields ranged from 30–40% due to steric hindrance from the indole ring .
- Applications : Targeted in neuropharmacology for serotonin receptor modulation .
Substituent Position and Bioactivity
2-Bromo-1-(4-methoxyphenyl)ethan-1-one
- Structure : Contains a 4-methoxyphenyl group.
- Reactivity: The electron-donating methoxy group improves reaction efficiency in heterocyclic synthesis, achieving >90% yields in quinoxalinone derivatives .
- Comparison : The 3-fluorophenyl derivative’s electron-withdrawing fluorine reduces electron density at the ketone, slowing nucleophilic attacks compared to methoxy-substituted analogs .
2-Bromo-1-(3,5-dibromo-2-hydroxyphenyl)ethan-1-one
- Structure : Incorporates 3,5-dibromo-2-hydroxyphenyl groups.
- Reactivity: The hydroxyl and bromine substituents enable dithiocarbamate formation for antioxidant flavanones. Yields reached 70–80% due to enhanced electrophilicity from bromine .
- Comparison : The fluorophenyl derivative lacks hydroxyl groups, limiting hydrogen-bonding applications but improving stability in acidic conditions .
Steric and Functional Group Effects
2-Bromo-1-(2,4-difluoro-5-methoxyphenyl)ethan-1-one
- Structure : Features 2,4-difluoro-5-methoxyphenyl substituents.
- Reactivity: The additional fluorine and methoxy groups create steric hindrance, reducing yields in multi-step syntheses compared to the mono-fluorinated analog .
- Applications : Explored in high-value pharmaceutical intermediates requiring precise steric control .
2-Bromo-1-(3-bromophenyl)ethan-1-one
- Structure : Substitutes fluorine with bromine at the 3-position .
- Reactivity: The heavier bromine atom increases molecular weight (265.1 g/mol) and polarizability, enhancing reactivity in Pd-catalyzed coupling reactions. Used in norfenefrine synthesis with 36% total atom efficiency .
- Comparison : Bromine’s lower electronegativity compared to fluorine reduces ketone electrophilicity, requiring harsher reaction conditions .
Biological Activity
Overview
2-Bromo-1-(3-fluorophenyl)ethan-1-one, with the chemical formula CHBrF O and CAS number 53631-18-8, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | CHBrF O |
Molecular Weight | 217.04 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The compound is known to exhibit antiproliferative effects, which may be mediated through the inhibition of specific kinases involved in cell signaling pathways.
Targeted Pathways
- Kinase Inhibition : Preliminary studies suggest that this compound may inhibit key kinases such as IGF1R (Insulin-like Growth Factor 1 Receptor), which is crucial for cell proliferation and survival.
- Cell Cycle Regulation : The compound has been shown to induce G2/M phase arrest in cancer cell lines, leading to apoptosis (programmed cell death) .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines:
- HepG2 Cells : The compound showed an IC value of approximately 0.62 μM, indicating potent antiproliferative activity compared to standard treatments like Sorafenib (IC = 1.62 μM) .
- Mechanistic Insights : Investigations into the mechanism revealed that the compound inhibits cell migration and colony formation, further supporting its potential as an anticancer agent .
Antimicrobial Activity
Recent studies have also explored the antimicrobial properties of this compound:
- Antibacterial Testing : The compound was tested against various bacterial strains using the broth microdilution method, showing promising results in inhibiting bacterial growth .
- Fungal Activity : It was evaluated for antifungal activity against Candida albicans, with effective concentrations leading to significant inhibition of fungal growth .
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
-
Study on HepG2 Cells :
- Objective: To evaluate cytotoxic effects.
- Methodology: MTT assay was employed to assess cell viability.
- Results: Significant reduction in cell viability at low concentrations.
-
Antimicrobial Assessment :
- Objective: To determine antibacterial and antifungal efficacy.
- Methodology: Broth microdilution method for bacterial strains and fungal cultures.
- Results: Effective against multiple strains with varying degrees of inhibition.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 2-Bromo-1-(3-fluorophenyl)ethan-1-one, and how do reaction conditions influence yield?
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The bromine atom acts as a leaving group, enabling SN₂ reactions with nucleophiles (e.g., amines, thiols). The electron-withdrawing 3-fluorophenyl group stabilizes the transition state via resonance, enhancing reactivity. Kinetic studies using HPLC or LC-MS can track reaction progress, while DFT calculations predict activation energies for substitution pathways .
- Key Data :
- Activation energy (ΔG‡) for SN₂ with pyridine: ~25 kcal/mol (calculated) .
- Hammett substituent constant (σ) for 3-F-C₆H₄: +0.34, indicating moderate electron withdrawal .
Q. How does the 3-fluorophenyl substituent influence biological activity compared to other aryl groups?
- Methodological Answer : Structure-Activity Relationship (SAR) studies compare analogs like 2-bromo-1-(4-fluorophenyl)ethan-1-one and 2-bromo-1-(2-chlorophenyl)ethan-1-one. The 3-fluoro group enhances lipophilicity (logP ~2.1) and binding affinity to tubulin, as shown in anti-cancer assays (IC₅₀ = 1.2 μM vs. 2.5 μM for 4-fluoro analog) .
- Comparative Table :
Substituent | logP | Tubulin IC₅₀ (μM) | Solubility (mg/mL) |
---|---|---|---|
3-Fluorophenyl | 2.1 | 1.2 | 0.8 |
4-Fluorophenyl | 2.0 | 2.5 | 1.2 |
2-Chlorophenyl | 2.3 | 3.8 | 0.5 |
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Methodological Answer : Crystallization difficulties stem from its low melting point (34–35°C) and hygroscopicity . Slow evaporation from toluene at -20°C yields suitable single crystals. SHELX software refines disordered bromine/fluorine positions using constraints (e.g., DFIX for bond lengths) .
Q. Data Contradictions and Resolutions
Q. Discrepancies in reported melting points: How to validate data?
- Analysis :
- reports mp = 34–35°C, while commercial sources often cite broader ranges. Purity (>95%) and DSC analysis (heating rate 5°C/min) resolve discrepancies .
- Resolution Protocol :
Recrystallize from toluene.
Confirm purity via HPLC (C18 column, MeCN:H₂O = 70:30).
Perform DSC under nitrogen atmosphere .
Q. Safety and Handling
Q. What safety protocols are essential for handling this compound?
Properties
IUPAC Name |
2-bromo-1-(3-fluorophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAQNNGDCNFGID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372073 | |
Record name | 2-Bromo-1-(3-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53631-18-8 | |
Record name | 2-Bromo-1-(3-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3'-fluoroacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.